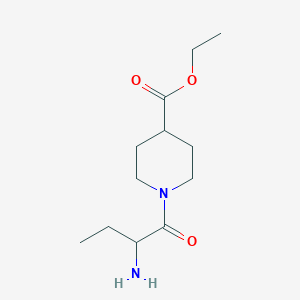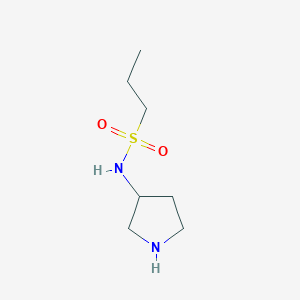
N-(Pyrrolidin-3-yl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyrrolidin-3-yl)propane-1-sulfonamide: is a chemical compound characterized by the presence of a pyrrolidine ring attached to a propane sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-3-yl)propane-1-sulfonamide typically involves the reaction of pyrrolidine with propane sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions: N-(Pyrrolidin-3-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: N-(Pyrrolidin-3-yl)propane-1-sulfonamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on cellular processes. It serves as a model compound to investigate the interactions between sulfonamides and biological targets .
Medicine: Its structure can be modified to create derivatives with enhanced pharmacological properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals. Its reactivity and stability make it suitable for use in large-scale manufacturing processes .
Mecanismo De Acción
The mechanism of action of N-(Pyrrolidin-3-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The pyrrolidine ring can enhance the binding affinity of the compound to its targets, leading to increased biological activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptors: It can interact with receptors on the cell surface, modulating signal transduction pathways.
Proteins: The compound can bind to proteins, altering their structure and function.
Comparación Con Compuestos Similares
- N-(Pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride
- N-(Pyrrolidin-3-yl)butane-1-sulfonamide
- N-(Pyrrolidin-3-yl)ethane-1-sulfonamide
Comparison: this compound is unique due to its specific combination of the pyrrolidine ring and propane sulfonamide group. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the length of the carbon chain in the sulfonamide group can influence the compound’s solubility, reactivity, and biological activity .
Propiedades
Fórmula molecular |
C7H16N2O2S |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
N-pyrrolidin-3-ylpropane-1-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-2-5-12(10,11)9-7-3-4-8-6-7/h7-9H,2-6H2,1H3 |
Clave InChI |
ZWKQUCJFDUBTGP-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


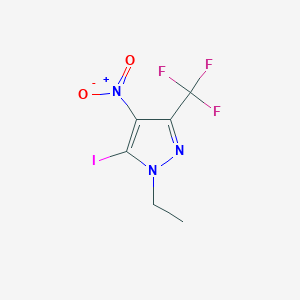
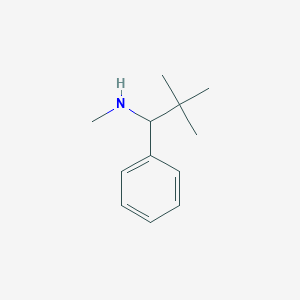
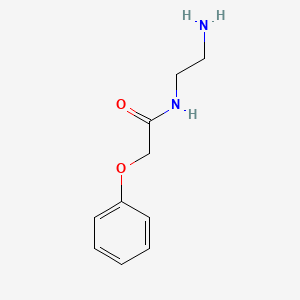
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
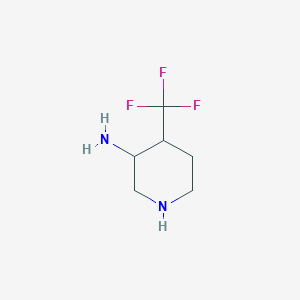
amine](/img/structure/B13183715.png)
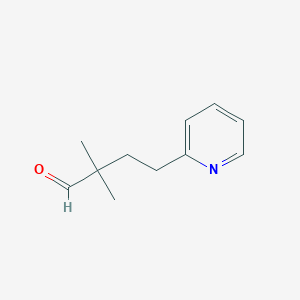

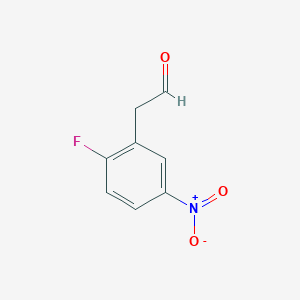
![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)


